

In-Depth Technical Guide to Magnesium Diiodate

(CAS Number: 7790-32-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium diiodate*

Cat. No.: *B1584674*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium diiodate, with the chemical formula $Mg(IO_3)_2$, is an inorganic compound that exists as a white crystalline solid. It is known in both its anhydrous form and as a tetrahydrate. As a source of both magnesium and iodate ions, it holds potential in various chemical and biological applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methods, and safety information for **magnesium diiodate**. It also explores its known applications and the biological context of its constituent ions, which is of particular relevance to researchers in drug development.

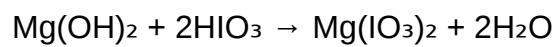
Chemical and Physical Properties

Magnesium diiodate is a white, crystalline solid.^[1] It is an oxidizing agent and should be handled with care.^[2] The compound is known to exist in both anhydrous and hydrated forms, most commonly as a tetrahydrate.^[3]

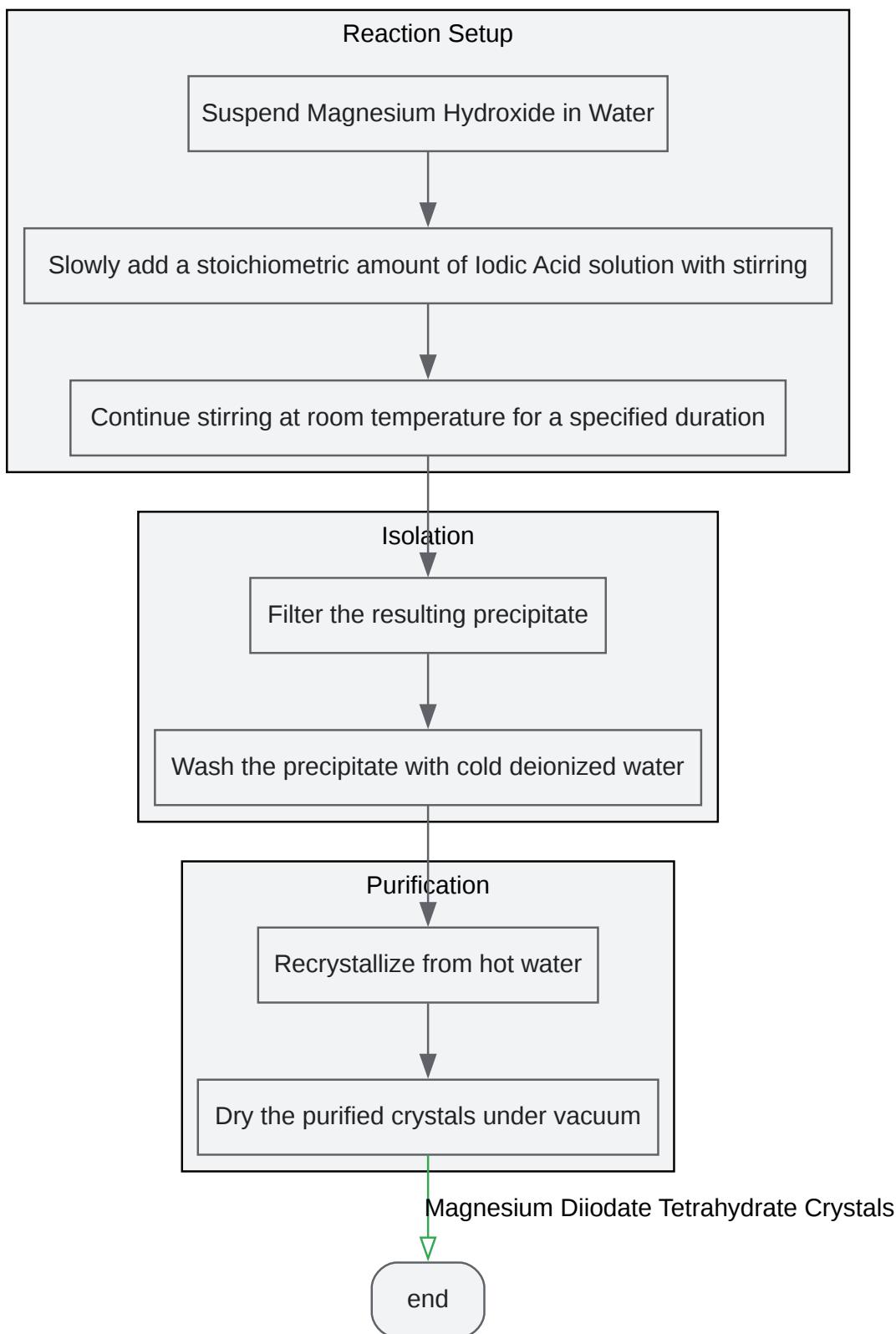
Table 1: Physical and Chemical Properties of **Magnesium Diiodate**

Property	Value	Reference(s)
Chemical Formula	$Mg(I\!O_3)_2$	[2]
CAS Number	7790-32-1	[3]
Molecular Weight	374.11 g/mol (anhydrous)	[1]
	446.17 g/mol (tetrahydrate)	[4]
Appearance	White crystalline chunks/powder	[3]
Melting Point	210 °C (decomposes)	[3]
Density	3.300 g/cm ³	[3]
Solubility in Water	8.55 g/100g solution at 25°C	[5]
	13.5 g/100g solution at 90°C	[5]

Table 2: Crystallographic Data of **Magnesium Diiodate**


Form	Crystal System	Space Group	Lattice Parameters	Reference(s)
$\alpha\text{-Mg(I\!O_3)_2}$	Hexagonal	$P6_3$	$a = 5.4777 \text{ \AA}, c = 5.1282 \text{ \AA}$	[6]
$Mg(I\!O_3)_2\cdot4H_2O$	Monoclinic	P2 or Pm	$a = 8.307 \text{ \AA}, b = 6.627 \text{ \AA}, c = 8.541 \text{ \AA}, \beta = 100^\circ 5'$	[6]

Experimental Protocols


Synthesis

A common method for the preparation of **magnesium diiodate** involves the reaction of a magnesium base with iodic acid.[\[3\]](#)

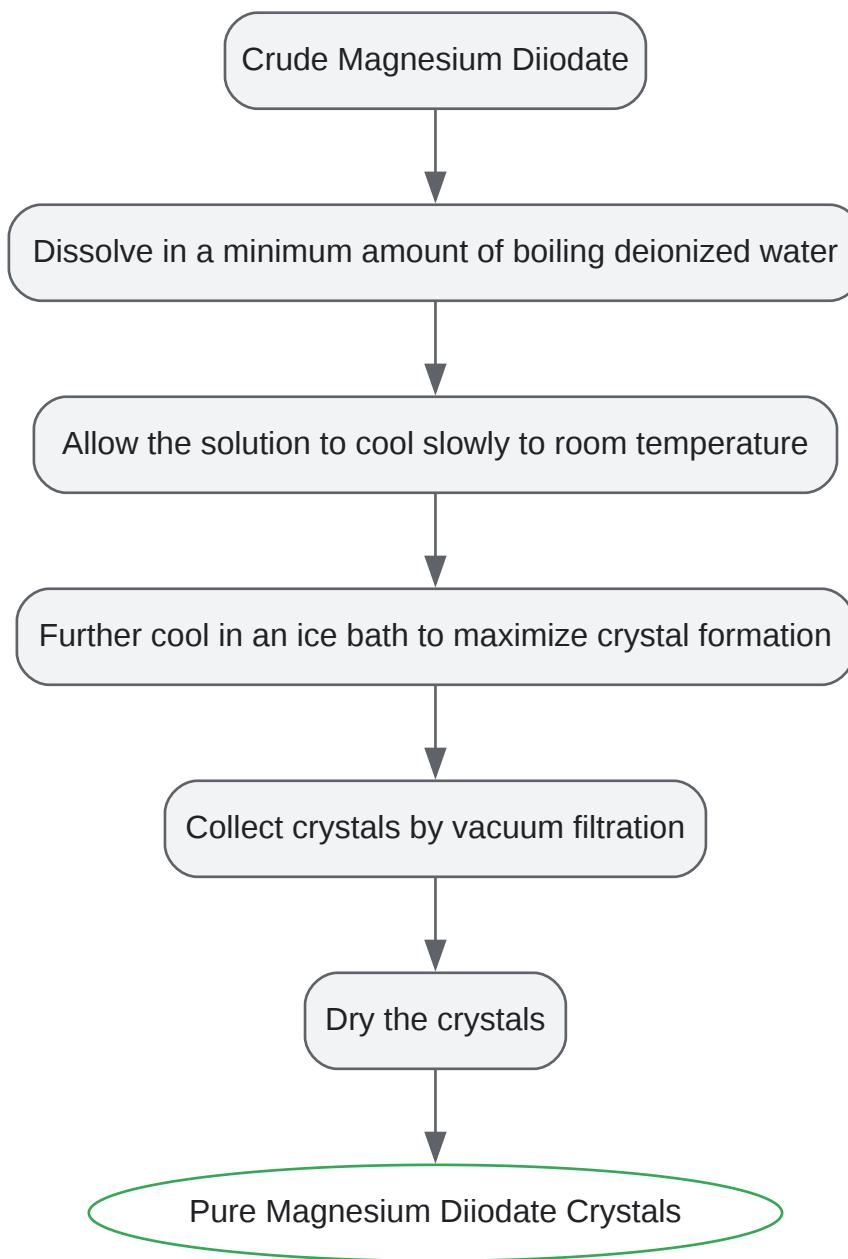
Reaction:

Experimental Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **magnesium diiodate**.

Detailed Protocol:


While a detailed, peer-reviewed protocol for the synthesis of **magnesium diiodate** is not readily available in the searched literature, a general procedure can be inferred. The synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- Preparation of Reactants: Prepare an aqueous solution of iodic acid (HIO_3) of known concentration. Weigh a stoichiometric amount of magnesium hydroxide (Mg(OH)_2).
- Reaction: Suspend the magnesium hydroxide in a minimal amount of deionized water in a reaction vessel equipped with a magnetic stirrer. Slowly add the iodic acid solution to the magnesium hydroxide suspension with continuous stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
- Precipitation and Isolation: As the reaction proceeds, **magnesium diiodate** will precipitate out of the solution, as its tetrahydrate form is relatively insoluble.^[3] After the addition of iodic acid is complete, continue stirring for a period to ensure the reaction goes to completion. Collect the precipitate by vacuum filtration.
- Washing: Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and soluble impurities.

Purification

Recrystallization is a standard method for purifying solid compounds.

Experimental Workflow for Purification:

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **magnesium diiodate** by recrystallization.

Detailed Protocol:

A general procedure for recrystallization is as follows:[7][8][9]

- Dissolution: Place the crude **magnesium diiodate** in a beaker and add a minimum amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.

- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. To maximize the yield, the flask can then be placed in an ice bath.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a desiccator or under vacuum.

Analytical Methods

The analysis of **magnesium diiodate** can be approached by determining the concentration of its constituent ions, magnesium and iodate.

Table 3: Analytical Methods for **Magnesium Diiodate**

Analyte	Method	Principle	Reference(s)
Magnesium (Mg^{2+})	Complexometric Titration	Titration with a standard solution of EDTA at pH 10 using an indicator like Eriochrome Black T. [10] [11]	[10] [11]
Iodate (IO_3^-)	Iodometric Titration	In an acidic solution, iodate reacts with excess iodide to produce iodine, which is then titrated with a standard sodium thiosulfate solution using a starch indicator. [12]	[12]
Ion Chromatography		Separation of iodate from other anions on an ion-exchange column followed by detection, often with a post-column reaction to enhance sensitivity. [1] [2] [13] [14] [15]	
Gravimetric Analysis		Iodide in a sample can be oxidized to iodate, which is then precipitated with a suitable cation (e.g., Ba^{2+}) and weighed. [16] [17]	[16] [17]

Applications

The applications of **magnesium diiodate** are not extensively documented in the literature. However, based on the properties of its components, potential applications can be inferred.

- Source of Iodine: Like other iodates, it can serve as a stable source of iodine.[18] Iodates are used in food fortification to prevent iodine deficiency disorders.[18][19]
- Oxidizing Agent: The iodate ion is an oxidizing agent, and **magnesium diiodate** could potentially be used in chemical reactions.[2][20]
- Analytical Chemistry: **Magnesium diiodate** tetrahydrate has been mentioned as a primary standard for EDTA solutions.[21]
- Catalysis: While not specifically documented for **magnesium diiodate**, related magnesium halides like magnesium diiodide act as Lewis acid catalysts in organic synthesis.[22][23] This suggests a potential area of investigation for **magnesium diiodate**.

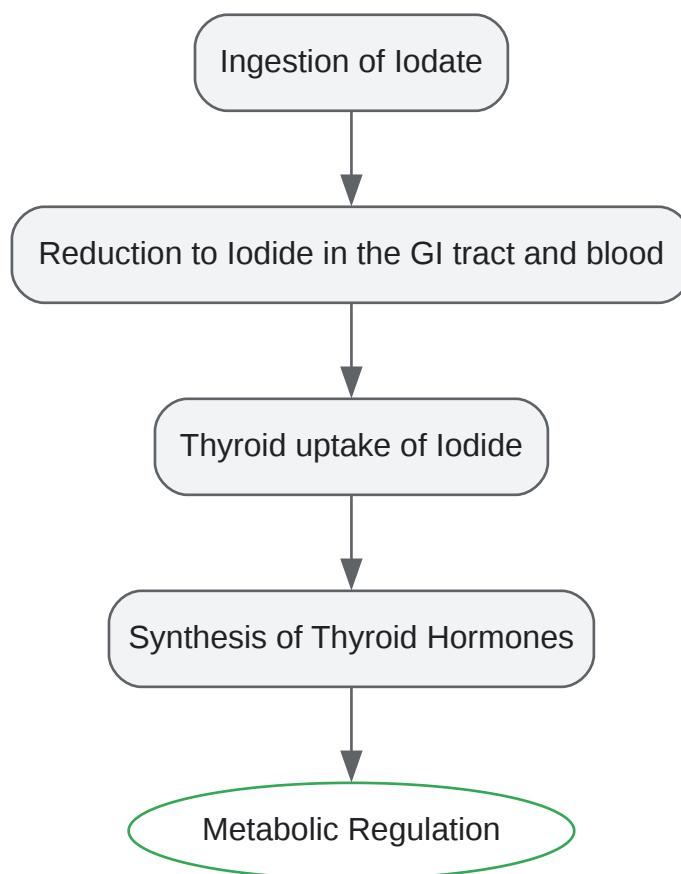
Biological and Pharmaceutical Relevance

Direct studies on the biological activity or drug development applications of **magnesium diiodate** are scarce. However, the individual roles of magnesium and iodate are well-established.

Magnesium:

- Physiological Role: Magnesium is an essential mineral and a cofactor for hundreds of enzymes involved in critical metabolic processes.[7]
- Therapeutic Uses: Magnesium salts are used to treat magnesium deficiency, eclampsia, and certain arrhythmias.[7]

Iodate:


- Iodine Source: The primary biological role of iodate is as a source of iodide, which is essential for the synthesis of thyroid hormones.[5] Potassium iodate is commonly used for salt iodization to prevent iodine deficiency disorders.[6]
- Toxicity: At high concentrations, iodate can be toxic. Ingesting large amounts of iodate can lead to corrosive effects on the gastrointestinal tract, hemolysis, and kidney and liver

damage.[21]

Signaling Pathways:

No specific signaling pathways involving **magnesium diiodate** have been identified in the searched literature. The biological effects are expected to be related to the independent actions of magnesium and iodate/iodide ions.

Logical Relationship of Iodate in Biological Systems:

[Click to download full resolution via product page](#)

Caption: Simplified pathway of iodate metabolism.

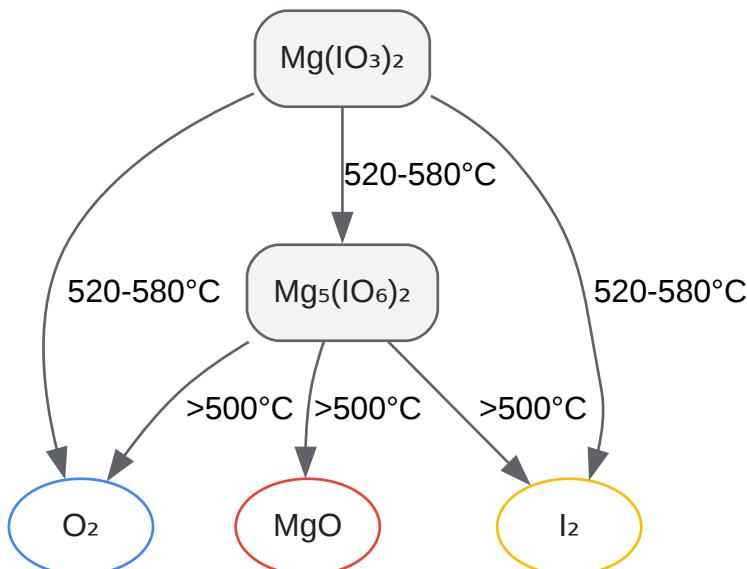
Safety Information

Magnesium diiodate is classified as an oxidizer and can cause skin and eye irritation.[1]

Table 4: GHS Hazard Information for **Magnesium Diiodate**

Hazard Class	Hazard Statement	Pictogram	Precautionary Statements
Oxidizing solids (Category 2)	H272: May intensify fire; oxidizer	GHS03	P210, P220
Skin corrosion/irritation (Category 2)	H315: Causes skin irritation	GHS07	P264
Serious eye damage/eye irritation (Category 2A)	H319: Causes serious eye irritation	GHS07	P305+P351+P338
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation	GHS07	P261

Data sourced from PubChem CID 165645.[\[1\]](#)


Handling and Storage:

- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials.
- Avoid contact with skin, eyes, and clothing.
- Use with adequate ventilation and minimize dust generation.

Thermal Decomposition

The thermal decomposition of **magnesium diiodate** occurs in a stepwise manner.

Decomposition Pathway:

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **magnesium diiodide**.

Studies have shown that the decomposition proceeds through an intermediate, magnesium paraperiodate ($Mg_5(Io_6)_2$), before finally yielding magnesium oxide, iodine, and oxygen.[14][21] The complete decomposition is observed at temperatures above $630^\circ C$.[14]

Conclusion

Magnesium diiodide is a stable inorganic salt with well-defined chemical and physical properties. While its direct applications in drug development are not yet established, its role as a source of biologically important magnesium and iodine ions suggests potential areas for future research. The provided protocols for synthesis, purification, and analysis can serve as a foundation for further investigation into this compound's properties and potential applications. As with all oxidizing agents, appropriate safety precautions must be observed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. metrohm.com [metrohm.com]
- 3. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]
- 4. Magnesium iodate 4-hydrate | H₈I₂MgO₁₀ | CID 57348022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iodine - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Iodine as a potential endocrine disruptor—a role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. brainly.com [brainly.com]
- 17. Solved Gravimetric method can be applied to determine the | Chegg.com [chegg.com]
- 18. rockchemicalsinc.com [rockchemicalsinc.com]
- 19. Iodized Salt: What It Is, Its Benefits and How Much You Should Eat Daily [webmd.com]
- 20. ck12.org [ck12.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [In-Depth Technical Guide to Magnesium Diiodate (CAS Number: 7790-32-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584674#magnesium-diiodate-cas-number-7790-32-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com